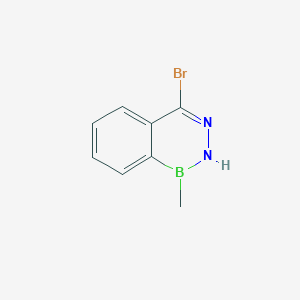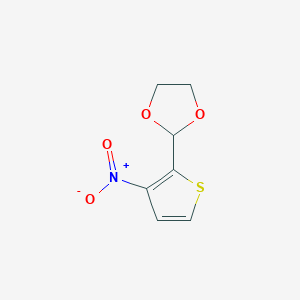![molecular formula C11H6O2S2 B428735 Thieno[3,2-b][1]benzothiophen-2-carbonsäure CAS No. 30126-05-7](/img/structure/B428735.png)
Thieno[3,2-b][1]benzothiophen-2-carbonsäure
Übersicht
Beschreibung
Thieno3,2-bbenzothiophene-2-carboxylic acid is a heterocyclic compound that features a fused ring system combining thiophene and benzene rings with a carboxylic acid functional group.
Wissenschaftliche Forschungsanwendungen
Thieno3,2-bbenzothiophene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives have shown potential as bioactive molecules with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is utilized in the development of organic semiconductors for applications in organic thin-film transistors (OTFTs) and dye-sensitized solar cells (DSSCs)
Wirkmechanismus
Target of Action
Thieno3,2-bbenzothiophene-2-carboxylic acid (TBT) is primarily used in the field of organic electronics, specifically as a sensitizer in dye-sensitized solar cells (DSSCs) . The primary targets of TBT are the components of the DSSC, where it plays a crucial role in the absorption and transfer of light energy .
Mode of Action
In DSSCs, TBT acts as a π-bridge, connecting the donor and acceptor units . The combination of a dihexyloxyphenyl-substituted biphenylamine donor and the TBT π-bridge plays multifunctional roles, enhancing the ability of the π-bridge and donor, slowing charge recombination, and preventing dye aggregation in the D–π–A sensitizer .
Biochemical Pathways
The introduction of thiophene π-spacers significantly improves the photovoltaic performance, particularly in terms of the photocurrent and open-circuit voltage .
Pharmacokinetics
For instance, its absorption and distribution correspond to the absorption of light and transfer of energy within the DSSC .
Result of Action
The result of TBT’s action in a DSSC is the efficient conversion of light energy into electrical energy. Specifically, a DSSC based on TBT demonstrated a high power conversion efficiency of 9.69%, a photocurrent of 16.16 mA cm−2, an open-circuit voltage of 830 mV, and a fill factor of 0.72 .
Action Environment
The performance of TBT in a DSSC can be influenced by various environmental factors. For instance, the thermal stability of the compound is crucial for its function in DSSCs . Furthermore, the specific design of the DSSC, including the choice of other components and their arrangement, can also impact the efficacy and stability of TBT .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of thieno3,2-bbenzothiophene-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of naphthalene-1,2-dione with α-enolic dithioesters through a Michael-type addition, followed by oxidation and cyclization . Another approach involves the use of palladium-catalyzed Stille or Suzuki coupling reactions to form the desired thiophene derivatives .
Industrial Production Methods: Industrial production of thieno3,2-bbenzothiophene-2-carboxylic acid may involve large-scale application of the aforementioned synthetic routes, optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Thieno3,2-bbenzothiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the thiophene or benzene rings.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenation can be achieved using bromine or chlorine, while nitration can be performed using a mixture of nitric acid and sulfuric acid.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes .
Vergleich Mit ähnlichen Verbindungen
- 2,3-Dimethylthieno 3,2-bbenzothiophene: A derivative with methyl substituents that influence its chemical behavior .
Thieno[3,2-b]thiophene: Another fused thiophene derivative with similar electronic properties.
Benzo[b]thiophene-2-carboxylic acid: A structurally related compound with a benzothiophene core.
Uniqueness: Thieno3,2-bbenzothiophene-2-carboxylic acid stands out due to its specific combination of a fused thiophene-benzene ring system and a carboxylic acid functional group. This unique structure imparts distinct electronic and chemical properties, making it valuable for various applications in organic electronics and pharmaceuticals .
Eigenschaften
IUPAC Name |
thieno[3,2-b][1]benzothiole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6O2S2/c12-11(13)9-5-8-10(15-9)6-3-1-2-4-7(6)14-8/h1-5H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJMXTNQVXZTBHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(S2)C=C(S3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20952719 | |
| Record name | Thieno[3,2-b][1]benzothiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20952719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30376-45-5 | |
| Record name | Thieno[3,2-b][1]benzothiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20952719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl thieno[2,3-b]thien-2-yl sulfide](/img/structure/B428653.png)


![3,3'-Bis[2,4-dibromothiophene]](/img/structure/B428657.png)
![Thieno[2,3-b]thiophene-2,5-dicarboxylic acid](/img/structure/B428663.png)


![4,4'-Bis[3-chlorothiophene]](/img/structure/B428667.png)






